Polymerizable Vinyl Functionality vs. Non-Polymerizable 6,6'-Disubstituted Binaphthalene Analogs
The target compound possesses two terminal vinyl groups at the 6,6'-positions, enabling direct free-radical or metathesis polymerization to form covalently crosslinked chiral networks. In contrast, the widely used precursor 6,6'-dibromo-2,2'-bis(hexyloxy)-1,1'-binaphthalene (CAS 191787-87-8) has zero polymerizable groups and requires multi-step post-functionalization (e.g., Heck coupling with ethylene) to install vinyl termini . This difference eliminates 2–3 synthetic steps for the end user. Within the patent class of polymerizable binaphthalene liquid-crystalline compounds, vinyl-terminated monomers are explicitly claimed for the formation of permanently oriented optical films, whereas non-polymerizable dopants remain mobile and can leach from the host matrix [1].
| Evidence Dimension | Number of polymerizable vinyl groups per molecule |
|---|---|
| Target Compound Data | 2 (6,6'-diethenyl) |
| Comparator Or Baseline | 0 for 6,6'-dibromo-2,2'-bis(hexyloxy)-1,1'-binaphthalene (CAS 191787-87-8); 0 for unsubstituted 2,2'-bis(hexyloxy)-1,1'-binaphthalene |
| Quantified Difference | Absolute gain of 2 polymerizable groups; eliminates Heck vinylation step |
| Conditions | Structural comparison based on reported molecular formulas; polymerization conditions not experimentally validated in retrieved sources for this specific CAS number. |
Why This Matters
For procurement of a ready-to-polymerize chiral monomer, the presence of pre-installed vinyl groups eliminates costly and variable in-house functionalization, reducing total synthetic steps by 2–3.
- [1] Kato, T. et al. Polymerizing binaphthalene derivatives. US Patent Application 20050179005, 2005. View Source
